![molecular formula C11H11NO2S2 B1485692 (3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol CAS No. 2165611-19-6](/img/structure/B1485692.png)
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
Overview
Description
Scientific Research Applications
Multifunctional Ligand Applications
1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol has been utilized as a multifunctional ligand in reactions with aluminum trialkyls, leading to the formation of dimeric complexes with a central Al2O2 ring. These complexes exhibit activity as initiators of the e-caprolactone polymerization, indicating their potential utility in polymer synthesis and material science (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Precursors for β-Blocker Drugs
Chemical and chemoenzymatic routes have been developed to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor for drugs with potential β-blocker activity. This compound has been prepared with high enantiomeric excess, demonstrating its importance in the synthesis of optically active pharmaceutical compounds (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Chemoenzymatic Synthesis
The compound has been involved in chemoenzymatic synthesis studies, particularly in the kinetic resolution process by enantioselective transesterification and hydrolysis using lipase as a biocatalyst. This approach underscores the compound's utility in producing enantiomerically pure substances, which is crucial in drug synthesis and development (Borowiecki, Fabisiak, & Ochal, 2013).
Framework Formation in Silver(I) Complexes
The compound has been used in the study of framework formations of Silver(I) complexes, highlighting its role in the development of coordination compounds which have implications in catalysis, molecular recognition, and the design of novel materials (Zou, Li, Xie, Zhang, & Bu, 2004).
Antifungal Activity
Studies have also explored the antifungal activity of benzothiazole derivatives, including compounds related to "(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol." These studies contribute to the understanding of the compound's biological activities and potential applications in developing new antifungal agents (Chakraborty, Sharma, Bala, & Mishra, 2014).
properties
IUPAC Name |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCHIVFKQAGMK-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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